molecular formula C11H13NO B13796790 (1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine CAS No. 186347-74-0

(1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine

Katalognummer: B13796790
CAS-Nummer: 186347-74-0
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: SHNIHOHCFPFIQH-GTAVMOOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine: is an organic compound characterized by the presence of a methoxyphenyl group attached to a butenimine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine typically involves the condensation of 4-methoxybenzaldehyde with an appropriate amine under specific conditions. One common method includes:

    Condensation Reaction: 4-methoxybenzaldehyde is reacted with but-2-en-1-amine in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the reaction by maintaining optimal reaction conditions throughout the process.

Analyse Chemischer Reaktionen

Types of Reactions

(1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution Reagents: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Corresponding amines.

    Substitution Products: Compounds with substituted methoxy groups.

Wissenschaftliche Forschungsanwendungen

(1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: Utilized in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism by which (1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1E,2E)-N-(4-Hydroxyphenyl)-2-buten-1-imine: Similar structure but with a hydroxy group instead of a methoxy group.

    (1E,2E)-N-(4-Methylphenyl)-2-buten-1-imine: Contains a methyl group instead of a methoxy group.

Uniqueness

(1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

186347-74-0

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

(E)-N-(4-methoxyphenyl)but-2-en-1-imine

InChI

InChI=1S/C11H13NO/c1-3-4-9-12-10-5-7-11(13-2)8-6-10/h3-9H,1-2H3/b4-3+,12-9?

InChI-Schlüssel

SHNIHOHCFPFIQH-GTAVMOOUSA-N

Isomerische SMILES

C/C=C/C=NC1=CC=C(C=C1)OC

Kanonische SMILES

CC=CC=NC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.